Cas no 2243363-53-1 (Methyl 2-ethynyl-5-methylbenzoate)

Methyl 2-ethynyl-5-methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-ethynyl-5-methylbenzoate
- EN300-27780611
- 2243363-53-1
- Benzoic acid, 2-ethynyl-5-methyl-, methyl ester
- Methyl 2-ethynyl-5-methylbenzoate
-
- MDL: MFCD34168017
- Inchi: 1S/C11H10O2/c1-4-9-6-5-8(2)7-10(9)11(12)13-3/h1,5-7H,2-3H3
- InChI Key: RNQWEFJYELXGMY-UHFFFAOYSA-N
- SMILES: O(C)C(C1=C(C#C)C=CC(C)=C1)=O
Computed Properties
- Exact Mass: 174.068079557g/mol
- Monoisotopic Mass: 174.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3Ų
- XLogP3: 2.4
Experimental Properties
- Density: 1.09±0.1 g/cm3(Predicted)
- Boiling Point: 270.7±33.0 °C(Predicted)
Methyl 2-ethynyl-5-methylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27780611-10.0g |
methyl 2-ethynyl-5-methylbenzoate |
2243363-53-1 | 95.0% | 10.0g |
$4667.0 | 2025-03-19 | |
Enamine | EN300-27780611-0.5g |
methyl 2-ethynyl-5-methylbenzoate |
2243363-53-1 | 95.0% | 0.5g |
$847.0 | 2025-03-19 | |
1PlusChem | 1P028QNN-100mg |
methyl2-ethynyl-5-methylbenzoate |
2243363-53-1 | 95% | 100mg |
$527.00 | 2024-05-25 | |
Aaron | AR028QVZ-2.5g |
methyl2-ethynyl-5-methylbenzoate |
2243363-53-1 | 95% | 2.5g |
$2950.00 | 2025-02-16 | |
Aaron | AR028QVZ-50mg |
methyl2-ethynyl-5-methylbenzoate |
2243363-53-1 | 95% | 50mg |
$372.00 | 2025-02-16 | |
1PlusChem | 1P028QNN-5g |
methyl2-ethynyl-5-methylbenzoate |
2243363-53-1 | 95% | 5g |
$3952.00 | 2024-05-25 | |
Enamine | EN300-27780611-1g |
methyl 2-ethynyl-5-methylbenzoate |
2243363-53-1 | 95% | 1g |
$1086.0 | 2023-09-09 | |
Enamine | EN300-27780611-0.25g |
methyl 2-ethynyl-5-methylbenzoate |
2243363-53-1 | 95.0% | 0.25g |
$538.0 | 2025-03-19 | |
Enamine | EN300-27780611-1.0g |
methyl 2-ethynyl-5-methylbenzoate |
2243363-53-1 | 95.0% | 1.0g |
$1086.0 | 2025-03-19 | |
Enamine | EN300-27780611-5.0g |
methyl 2-ethynyl-5-methylbenzoate |
2243363-53-1 | 95.0% | 5.0g |
$3147.0 | 2025-03-19 |
Methyl 2-ethynyl-5-methylbenzoate Related Literature
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
Additional information on Methyl 2-ethynyl-5-methylbenzoate
Comprehensive Overview of Methyl 2-ethynyl-5-methylbenzoate (CAS No. 2243363-53-1): Properties, Applications, and Industry Insights
Methyl 2-ethynyl-5-methylbenzoate (CAS No. 2243363-53-1) is an organic compound that has garnered significant attention in pharmaceutical and material science research due to its unique molecular structure. The compound features a benzoate ester core substituted with an ethynyl group and a methyl group, making it a versatile intermediate for synthetic applications. Researchers and industries are increasingly exploring its potential in drug discovery, polymer chemistry, and specialty chemicals, aligning with the growing demand for high-performance building blocks in modern chemistry.
The synthesis of Methyl 2-ethynyl-5-methylbenzoate often involves palladium-catalyzed cross-coupling reactions or direct esterification techniques, which are topics of interest in green chemistry and sustainable synthesis. With the rise of AI-driven molecular design and computational chemistry, this compound has been flagged in databases for its potential in fragment-based drug discovery (FBDD) and click chemistry applications. Its alkyne functionality enables Huisgen cycloaddition reactions, a key process in bioconjugation and material sciences, which are frequently searched topics in academic and industrial forums.
From an industrial perspective, Methyl 2-ethynyl-5-methylbenzoate is classified as a fine chemical, often utilized in small-scale, high-value applications. Its stability and reactivity profile make it suitable for custom synthesis projects, particularly in the development of heterocyclic compounds and functionalized aromatics. Recent publications highlight its role in the design of fluorescent probes and photoactive materials, addressing the surge in demand for optoelectronic materials in renewable energy technologies.
Safety and handling of Methyl 2-ethynyl-5-methylbenzoate follow standard laboratory protocols for organic intermediates. While not classified as hazardous under major regulatory frameworks, proper storage conditions (e.g., inert atmosphere, low temperature) are recommended to preserve its chemical integrity. This aligns with the broader industry focus on chemical storage best practices, a frequently searched topic among laboratory professionals and EHS (Environmental, Health, and Safety) managers.
The commercial availability of CAS No. 2243363-53-1 is limited to specialized suppliers, reflecting its niche application scope. Pricing trends are influenced by factors such as raw material scarcity and synthetic route efficiency, which are critical considerations for cost-sensitive research sectors. Analytical methods like HPLC, GC-MS, and NMR are routinely employed for quality control, underscoring the importance of analytical validation in fine chemical production—a topic gaining traction in QA/QC forums and regulatory discussions.
Future prospects for Methyl 2-ethynyl-5-methylbenzoate include its potential integration into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), areas experiencing exponential growth in materials science. As industries prioritize molecular diversity for innovation, this compound’s role in structure-activity relationship (SAR) studies is expected to expand, particularly in medicinal chemistry and catalysis research.
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